alpha-Methylene-gamma-valerolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUHLJIAMFYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93426-72-3 | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93426-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID401291985 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-16-9 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62873-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62873-16-9 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Alpha Methylene Gamma Valerolactone Production
Utilization of Biomass-Derived Feedstocks for AMGVL Synthesis
The shift towards a bio-based economy has propelled research into utilizing renewable resources for chemical production. AMGVL synthesis is a prime example, with key precursors being derived directly from biomass.
Levulinic Acid and Gamma-Valerolactone (B192634) (GVL) as Primary Precursors
Levulinic acid (LA), a platform chemical readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass, serves as a primary starting material for AMGVL. researchgate.netpolyu.edu.hk The production of AMGVL from LA is typically a two-step process. researchgate.netaminer.cnepa.gov The initial step involves the hydrogenation of LA to gamma-valerolactone (GVL). researchgate.netaminer.cn This transformation can be achieved with high efficiency, often reaching near-quantitative yields, using catalysts such as ruthenium on a carbon support (Ru/C). researchgate.netaminer.cnepa.gov Other non-noble metal catalysts, like those based on nickel and iron, have also been explored for this conversion. mdpi.comchemrxiv.org
GVL, a stable and versatile platform molecule in its own right, then acts as the direct precursor for AMGVL. researchgate.netrsc.org The conversion of GVL to AMGVL represents a key step in the valorization of biomass into valuable monomers. researchgate.net
Catalytic Processes and Reaction Engineering for AMGVL Synthesis
The efficiency and selectivity of AMGVL production are heavily reliant on the catalytic process and reactor design. Both vapor-phase and liquid-phase systems have been investigated, with a strong emphasis on heterogeneous catalysis to facilitate catalyst recovery and reuse.
Aldol (B89426) Condensation Routes: Vapor-Phase and Liquid-Phase Systems
The core chemical transformation in the synthesis of AMGVL from GVL and formaldehyde (B43269) is an aldol condensation reaction. rsc.orgrsc.org This reaction has been successfully demonstrated in both vapor-phase and liquid-phase continuous flow systems. rsc.org
Vapor-phase synthesis is often conducted at elevated temperatures, for instance, around 613 K. rsc.orgrsc.org This approach offers advantages such as easier product separation and the potential for continuous operation. rsc.org Liquid-phase synthesis, on the other hand, can be performed at lower temperatures (e.g., 553–583 K) and may offer better control over reaction parameters. rsc.org
Heterogeneous Catalysis with Supported Metal Oxides (e.g., BaO/SiO₂, Cs Oxides/Zeolites)
A variety of solid catalysts have been developed for the aldol condensation of GVL and formaldehyde. Heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture and potential for regeneration. researchgate.netrsc.org
Supported metal oxides have proven to be particularly effective. rsc.orgrsc.org For vapor-phase synthesis, catalysts such as barium oxide supported on silica (B1680970) (BaO/SiO₂) have demonstrated high selectivity (>95%) towards AMGVL. rsc.orgrsc.org Other alkaline earth metal oxides like magnesium oxide (MgO) and calcium oxide (CaO) supported on silica have also shown activity. rsc.orgrsc.org In liquid-phase systems, cesium oxides supported on zeolites, particularly hierarchical beta zeolites, have been reported to yield high production rates of AMGVL. rsc.org
Catalyst Performance in AMGVL Synthesis
| Catalyst | Reaction Phase | Temperature (K) | Selectivity to AMGVL (%) | Reference |
|---|---|---|---|---|
| BaO/SiO₂ | Vapor | 613 | >95 | rsc.orgrsc.org |
| CaO/SiO₂ | Vapor | 613 | 90 (at ~60% DVL conversion) | rsc.orgrsc.org |
| 5 wt% Cs oxide/hierarchical beta zeolite | Liquid | 553-583 | High Production Rate | rsc.org |
Catalyst Design Principles for Selectivity and Activity Optimization
The design of the catalyst is crucial for maximizing the yield and selectivity of AMGVL while minimizing the formation of byproducts. Key principles in catalyst design include:
Tuning Surface Acidity/Basicity: The aldol condensation is a base-catalyzed reaction. Therefore, the basicity of the metal oxide catalyst is a critical parameter. The strength and density of basic sites on the catalyst surface influence both the activity and selectivity of the reaction. researchgate.net
Minimizing Side Reactions: Catalyst design also aims to suppress unwanted side reactions, such as the formation of isomers or oligomerization products. The proper choice of catalyst and reaction conditions can favor the thermodynamically less favorable but more desirable AMGVL product. researchgate.net
Regeneration and Stability: Catalyst deactivation is a challenge in this process, often due to the deposition of carbonaceous materials or "coke" on the catalyst surface. researchgate.netrsc.org Therefore, designing catalysts that are robust and can be easily regenerated, for instance by calcination in air, is essential for the economic viability of the process. rsc.orgrsc.org
Polymerization Chemistry and Mechanisms of Alpha Methylene Gamma Valerolactone
Radical Polymerization Pathways
The exocyclic double bond in AMGVL is structurally similar to that of methacrylates, making it highly susceptible to chain-growth polymerization via radical pathways. nih.gov This reactivity has been explored through conventional free-radical polymerization (FRP), as well as more controlled techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netrsc.org These methods proceed through the vinyl group, preserving the lactone ring as a pendant group on the polymer backbone. rsc.org
The homopolymerization of AMGVL via free-radical pathways has been a subject of detailed kinetic studies. These investigations often focus on determining key polymerization parameters and understanding the mechanistic nuances of the reaction. The polymerization is typically initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or lauroyl peroxide. acs.org
Kinetic analyses of AMGVL homopolymerization often reveal characteristics typical of radical polymerizations, such as an increase in molecular weight with monomer conversion. cmu.edu Studies have shown that the polymerization of AMGVL can be well-controlled, leading to polymers with defined molecular weights and relatively narrow molecular weight distributions. rsc.org The resulting poly(alpha-methylene-gamma-valerolactone) (PAMGVL) is noted for its high glass transition temperature (Tg), which can be around 99°C, and excellent thermal stability. researchgate.net The polymerization can be carried out in various solvents, including renewable options like Cyrene® and γ-valerolactone itself. researchgate.net
Table 1: Homopolymerization of AMGVL - Conditions and Polymer Properties
| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Tg (°C) | Source |
| AIBN | DMF | Not Specified | PAMGVL | Not Specified | acs.org |
| Not Specified | Cyrene® | Not Specified | polyMeGVL | 99 | researchgate.net |
| Not Specified | γ-valerolactone | Not Specified | polyMeGVL | 99 | researchgate.net |
| Not Specified | 2-methyltetrahydrofuran | Not Specified | polyMeGVL | 99 | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The copolymerization of AMGVL with other monomers is a key strategy to tailor the properties of the resulting polymers. Its ability to copolymerize with a range of monomers, including both fossil-based and bio-based compounds, has been extensively investigated. acs.org
AMGVL has been successfully copolymerized with common (meth)acrylate monomers such as methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA). acs.org These copolymerizations are typically carried out via free-radical methods. The incorporation of AMGVL into polymethyl methacrylate (PMMA) or polymethyl acrylate (PMA) can significantly alter the thermal and mechanical properties of the resulting copolymer. acs.orgnih.gov For instance, copolymerizing AMGVL with MMA, which has a lower Tg than PAMGVL, can still produce a copolymer with a relatively high Tg. acs.org Conversely, copolymerization with MA, which has a very low Tg, can dramatically decrease the Tg of the final material. acs.org The reactivity of AMGVL is considered comparable to that of methacrylate-type monomers, suggesting its potential as a direct substitute in many applications. researchgate.net
The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) in the presence of vinyl monomers like AMGVL introduces ester linkages into the backbone of the resulting polymer, imparting degradability. diva-portal.org The copolymerization of AMGVL with CKAs, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), has been explored to create more sustainable and potentially biodegradable materials. diva-portal.org The extent of incorporation and the final polymer structure depend on the relative reactivities of the comonomers. diva-portal.org
The choice of initiator system and reaction conditions plays a crucial role in the outcome of AMGVL polymerization. Thermal initiators like AIBN and lauroyl peroxide have been effectively used to initiate both homo- and copolymerizations of AMGVL. acs.org The concentration of the initiator can affect the molecular weight of the resulting polymer.
Reaction conditions such as temperature and solvent also have a significant impact. For instance, in certain selective polymerization strategies involving mixtures, temperature can dictate the polymerization pathway. rsc.orgrsc.org Lower temperatures have been shown to favor vinyl-addition polymerization (VAP) of AMGVL while leaving other comonomers unreacted. rsc.orgrsc.org The choice of solvent is also critical, with studies exploring both conventional solvents like dimethylformamide (DMF) and greener alternatives. researchgate.netacs.org
Monomer reactivity ratios are critical parameters in copolymerization as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer.
In the copolymerization of AMGVL with MMA, the reactivity ratios indicate how the two monomers will incorporate into the polymer chain. While specific reactivity ratios for the AMGVL/MMA pair are not detailed in the provided search results, the general principle holds that if the reactivity ratio of MMA (rMMA) is higher than that of AMGVL (rAMGVL), MMA will be more likely to add to the growing chain, potentially leading to a block-like structure. diva-portal.org Conversely, if the reactivity ratios are close to one, a more random copolymer is expected. For the copolymerization of a similar monomer, α-methylene-γ-butyrolactone (MBL), with MMA, the difference in monomer conversion rates suggests differing reactivities that influence the final copolymer composition. acs.org
Controlled/Living Radical Polymerization of AMGVL (e.g., RAFT, ATRP, NMP)
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, dispersity, and functionality. sigmaaldrich.com These methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), have been explored for the polymerization of α-methylene-γ-butyrolactone (MBL), a close structural analog of AMGVL, and provide insights into the potential for controlling the polymerization of AMGVL. rsc.orgtcichemicals.com
Investigations into the RAFT polymerization of γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) have demonstrated successful control over molecular weights and low dispersities. rsc.org Similarly, ATRP and NMP have been used to create well-defined homo- and block copolymers of MBL. rsc.org These CRP techniques are crucial for synthesizing advanced materials with tailored properties for applications ranging from drug delivery to surface modification. sigmaaldrich.com The success with these related monomers suggests that RAFT, ATRP, and NMP are viable and promising methods for achieving controlled polymerization of the vinyl group in AMGVL, enabling the synthesis of well-defined acrylic polymers with pendant lactone rings.
| CRP Technique | Key Features | Potential for AMGVL Polymerization |
| RAFT | Utilizes a chain transfer agent (CTA) to mediate polymerization. sigmaaldrich.com | Demonstrated success with similar monomers, suggesting good control over molecular weight and architecture. rsc.org |
| ATRP | Employs a transition metal catalyst to reversibly activate and deactivate polymer chains. tcichemicals.comresearchgate.net | Expected to produce well-defined polymers and block copolymers. rsc.org |
| NMP | Uses a stable nitroxide radical to control the polymerization. tcichemicals.com | Offers a metal-free approach to controlled radical polymerization. rsc.org |
Ring-Opening Polymerization (ROP) Pathways of AMGVL
The ring-opening polymerization (ROP) of AMGVL offers a pathway to producing unsaturated polyesters, which are of interest for their potential degradability and functionality. However, the five-membered γ-butyrolactone ring is generally more stable and less prone to ROP compared to larger lactones like ε-caprolactone. nih.gov
Achieving selective ROP of AMGVL requires carefully designed catalytic systems. While common ROP catalysts like tin(II) octoate may not be sufficiently active for the ROP of MBL, more active systems have been identified. nih.gov For instance, yttrium and lanthanum-based catalysts, in combination with an alcohol initiator, have been shown to effectively polymerize MBL via ROP to yield polyesters. nih.gov The choice of catalyst and initiator is paramount in directing the polymerization towards the desired ROP pathway over the competing vinyl-addition reaction. For the related α-methylene-δ-valerolactone (MVL), organocatalysts have been successfully employed to achieve exclusive ROP. researchgate.net
The competition between ROP and vinyl-addition polymerization is a key mechanistic challenge. For α-methylene-δ-valerolactone (MVL), a six-membered ring analogue, the chemoselectivity is highly dependent on the catalytic system and reaction temperature. rsc.org For example, certain aluminum-based catalysts can selectively promote the vinyl-addition polymerization of MVL at low temperatures (−30 °C), while lanthanide-based catalysts can favor ROP. rsc.orgresearchgate.net In some cases, a mixture of both the vinyl-addition homopolymer and a copolymer from ROP can be obtained. rsc.orgrsc.org The ratio of catalyst to initiator can also influence the polymerization pathway, with different ratios leading to linear polyesters, cross-linked polymers, or vinyl-addition homopolymers. nih.gov
The thermodynamics of ROP are governed by the ring strain of the cyclic monomer. researchgate.net Five-membered rings like γ-valerolactone (GVL) have lower ring strain compared to six- and seven-membered lactones, making their ROP less thermodynamically favorable. researchgate.netnih.gov This is reflected in the enthalpy and entropy of polymerization. For instance, the copolymerization of GVL with ε-caprolactone shows that increasing the GVL content leads to a higher enthalpy of polymerization, indicating a greater energy barrier to ring-opening. nih.gov The kinetics of ROP are also influenced by steric factors. Substituents on the lactone ring can hinder the approach of the catalyst and the propagating chain end, slowing down the rate of polymerization. nsf.gov
| Thermodynamic/Kinetic Factor | Influence on AMGVL ROP |
| Ring Strain | The five-membered ring of AMGVL has relatively low strain, making ROP thermodynamically less favorable compared to larger lactones. researchgate.netnih.gov |
| Enthalpy of Polymerization (ΔHp) | Expected to be less negative than for larger lactones, indicating a less exothermic and less favorable process. nih.govnsf.gov |
| Entropy of Polymerization (ΔSp) | Will be negative, as the monomer is converted to a more ordered polymer chain. nsf.gov |
| Steric Hindrance | The α-methylene group may introduce some steric hindrance, potentially affecting the kinetics of ROP. |
Copolymerization of AMGVL with more reactive cyclic esters like ε-caprolactone (CL) is a strategy to incorporate the functionality of AMGVL into polyesters. In the case of the similar monomer α-methylene-δ-valerolactone (MVL), its copolymerization with CL has been achieved using an organophosphazene/urea binary catalyst system, which selectively promoted ROP without vinyl-addition. rsc.org Kinetic studies of this system revealed that MVL is more reactive than CL, leading to the formation of a gradient copolymer. rsc.org The resulting copolymers possess pendant double bonds that can be further functionalized. rsc.org
Anionic and Coordination Polymerization of AMGVL
Anionic and coordination polymerization methods offer alternative routes to control the polymerization of AMGVL. Living anionic polymerization of MBL has been shown to produce polymers with increased isotacticity, particularly at lower temperatures. nih.govfrontiersin.org Coordination polymerization using rare-earth metal catalysts has also been effective for MBL and its derivatives, exhibiting fast kinetics and producing polymers with high conversions. nih.govfrontiersin.org These methods can also exhibit chemoselectivity between vinyl-addition and ring-opening pathways, which can sometimes be controlled by the catalyst-to-initiator ratio. nih.gov For instance, with a lanthanum-based catalyst, a higher alcohol content favors ROP, while lower alcohol content can lead to a mix of ROP and vinyl-addition, or even exclusive vinyl-addition. nih.gov
Polymerization in Heterogeneous Systems (e.g., Emulsion Polymerization, Suspension Polymerization)
The polymerization of this compound (MeGVL) has been explored in heterogeneous systems, primarily through emulsion polymerization. researchgate.netresearchgate.net These systems, where the monomer is dispersed in an immiscible continuous phase (typically water), offer advantages in heat and viscosity management compared to bulk polymerization.
Emulsion Polymerization:
Emulsion polymerization is a well-documented radical polymerization method for MeGVL and related α-methylene lactones. researchgate.netresearchgate.netgoogle.com In this technique, the monomer is emulsified in a continuous phase, usually water, with the aid of a surfactant. The polymerization is initiated by either a water-soluble or oil-soluble initiator, forming polymer particles within micelles. This method is particularly interesting as MeGVL is considered a bio-based alternative to methyl methacrylate (MMA) for creating acrylic polymers. researchgate.net
A general process for the emulsion polymerization of α-methylene lactones involves temperatures ranging from 25°C to 100°C, with a preferred range of 60°C to 80°C. google.com Thermal initiator systems are commonly employed to start the polymerization. google.com This approach allows for the synthesis of acrylic graft polymers and copolymers. google.com
Suspension Polymerization:
There is limited specific research available on the suspension polymerization of MeGVL. For related cyclic monomers, there can be concerns that the monomer could react with water, and the newly formed polymer could undergo hydrolysis, which presents challenges for both suspension and emulsion techniques. diva-portal.org This may explain the greater focus on emulsion and solution polymerization methods in the existing literature.
Table 1: General Conditions for Emulsion Polymerization of α-Methylene Lactones
| Parameter | Range/Type | Source(s) |
|---|---|---|
| System Type | Emulsion Polymerization | researchgate.net, researchgate.net, google.com |
| Monomer | This compound (and related lactones) | researchgate.net, google.com |
| Temperature | 25°C - 100°C (Preferred: 60°C - 80°C) | google.com |
| Initiator Type | Thermal Initiators | google.com |
Strategies for Controlling Polymer Architecture and Topology
Control over the polymer architecture of poly(this compound) (PMeGVL) is crucial for tailoring its material properties. This is achieved through advanced polymerization techniques that regulate molecular weight, polydispersity, and the fundamental structure of the polymer backbone. Key strategies include Reversible Deactivation Radical Polymerization (RDRP) and controlling the chemoselectivity between vinyl-addition and ring-opening pathways.
Reversible Deactivation Radical Polymerization (RDRP):
RDRP techniques are powerful tools for synthesizing well-defined polymers with controlled architectures. rsc.org For MeGVL (also known as γ-methyl-α-methylene-γ-butyrolactone or γMeMBL) and its isomers, several RDRP methods have been successfully applied.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique has been effectively used for the solution polymerization of γMeMBL in solvents like DMSO and the bio-based Cyrene. rsc.org RAFT polymerization allows for excellent control over molecular weight and results in polymers with low polydispersity. rsc.org
Atom Transfer Radical Polymerization (ATRP) and Nitroxide Mediated Polymerization (NMP): While detailed studies on MeGVL are emerging, these RDRP methods have been successfully used to create well-defined homopolymers and block copolymers from the closely related monomer α-methylene-γ-butyrolactone (MBL), indicating their potential applicability for MeGVL. rsc.org
Chemoselective Polymerization: Vinyl-Addition vs. Ring-Opening:
MeGVL is a bifunctional monomer, meaning it can polymerize in two distinct ways: through its exocyclic double bond (vinyl-addition polymerization, VAP) or through the opening of its lactone ring (ring-opening polymerization, ROP). nih.gov Controlling this chemoselectivity is a critical strategy for dictating the final polymer's backbone, leading to either an acrylic polymer (PMeGVL-VAP) or a polyester (B1180765) (PMeGVL-ROP). nih.govrsc.org
Favoring Vinyl-Addition Polymerization (VAP): The VAP pathway typically dominates. Reaction temperature is a key factor in ensuring this selectivity. For the related monomer α-methylene-δ-valerolactone (MVL), conducting the polymerization at low temperatures (e.g., -30°C) achieved exclusive VAP, preventing the ROP pathway and leaving the lactone ring intact in the polymer side chain. nih.govrsc.org This produces a thermoplastic acrylic with properties comparable to polyolefins. rsc.org
Achieving Ring-Opening Polymerization (ROP): Enabling the ROP of five-membered lactones like MeGVL is challenging due to the low ring strain. chinesechemsoc.org However, recent advances have demonstrated that specific organocatalytic systems can achieve this elusive goal. The use of a phosphazene base/urea binary catalyst has been shown to facilitate the first organocatalytic chemoselective ROP of MBL, producing an unsaturated polyester exclusively. chinesechemsoc.org This strategy hinges on precise control of temperature and catalyst selection to favor ring-opening over the more kinetically favorable vinyl addition. chinesechemsoc.org
Table 2: Strategies for Controlling PMeGVL Architecture
| Strategy | Method | Outcome | Resulting Polymer Type | Source(s) |
|---|---|---|---|---|
| Control Molecular Weight & Polydispersity | RAFT Polymerization | Well-defined polymer chains with predictable molecular weights. | Linear or block copolymers (acrylic backbone) | rsc.org |
| Control Polymer Backbone | Temperature Control (e.g., -30°C) | Selective vinyl-addition polymerization (VAP) | Acrylic polymer with intact lactone rings (PMeGVL-VAP) | rsc.org, nih.gov |
| Control Polymer Backbone | Organocatalysis (e.g., Phosphazene/Urea) | Selective ring-opening polymerization (ROP) | Unsaturated polyester with double bonds in the backbone | chinesechemsoc.org |
Structure Property Relationships and Advanced Applications of Poly Alpha Methylene Gamma Valerolactone Materials
Thermal Behavior and Thermo-Mechanical Properties of AMGVL-Derived Polymers
The thermal and thermo-mechanical properties of polymers derived from alpha-Methylene-gamma-valerolactone (AMGVL), also known as α-methylene-γ-valerolactone (MeMBL), are critical indicators of their performance and potential applications. These properties are largely dictated by the polymer's high glass transition temperature and robust thermal stability.
Glass Transition Temperature (Tg) Characterization and Factors Influencing Tg
The glass transition temperature (Tg) is a key characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Poly(this compound), P(AMGVL), is noted for its exceptionally high Tg.
Differential scanning calorimetry (DSC) analysis of P(AMGVL), referred to as PMeMBL in some studies, has determined its Tg to be 224 °C. acs.org Other reports place the value in the range of 210–220 °C. acs.org This high Tg is significantly greater than that of conventional polymers like poly(methyl methacrylate) (PMMA), which has a Tg of around 100-119 °C. acs.org The structural analogue, poly(α-methylene-γ-butyrolactone) (PMBL), also exhibits a high Tg of 195 °C. acs.orgfrontiersin.orgnih.gov The rigid lactone ring structure appended to the polymer backbone restricts segmental motion, contributing to these elevated Tg values.
Factors that influence the Tg of AMGVL-derived polymers include copolymerization and the polymerization method. Copolymerization of AMGVL with monomers that form lower Tg homopolymers, such as methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA), allows for the tailoring of the final copolymer's Tg. acs.org For copolymers of AMGVL and MMA, thermograms show a single Tg, which suggests a random incorporation of the monomer units within the polymer chains. acs.org The high Tg of P(AMGVL) has been utilized in the synthesis of thermally expandable microspheres, where increasing the AMGVL content in copolymers with acrylonitrile raises the onset temperature of expansion. researchgate.net The polymerization technique can also play a role; for instance, a homopolymer produced via emulsion polymerization was reported to have a lower Tg of approximately 105 °C, potentially due to differences in molecular weight or polymer architecture. researchgate.net
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(this compound) [P(AMGVL)/PMeMBL] | 224 °C (also reported as 210-220 °C) | acs.org |
| Poly(alpha-methylene-delta-valerolactone) [P(MVL)VAP] | 201 °C | nih.gov |
| Poly(alpha-methylene-gamma-butyrolactone) [PMBL] | 195 °C | acs.orgfrontiersin.orgnih.gov |
| Poly(methyl methacrylate) [PMMA] | 100-119 °C | acs.org |
| Poly(methyl acrylate) [PMA] | 10 °C | acs.org |
Thermal Stability and Degradation Profiles
Thermogravimetric analysis (TGA) is used to determine the thermal stability of polymers by measuring weight loss as a function of temperature. Polymers derived from AMGVL and its analogues via vinyl-addition polymerization (VAP) demonstrate high thermal stability, meaning they resist decomposition at elevated temperatures.
The vinyl-addition polymer of the closely related α-methylene-δ-valerolactone, P(MVL)VAP, exhibits a decomposition temperature (Td), defined as the point of 5% weight loss, of 307 °C. nih.gov Its maximum rate of decomposition occurs at 359 °C. nih.gov Similarly, poly(α-methylene-γ-butyrolactone) produced via vinyl-addition, P(MBL)VAP, is thermally stable with a Td at 5% weight loss of 338 °C and a maximum decomposition temperature of 406 °C. chinesechemsoc.org The general thermal stability for PMBL is noted to be up to approximately 320 °C. frontiersin.orgnih.gov This robust stability is crucial for melt processing and for applications requiring performance at high temperatures. Copolymerization of these bio-based lactones with conventional (meth)acrylates can further enhance the thermal stability of the resulting materials. acs.org
It is important to distinguish these vinyl-addition polymers from their polyester (B1180765) counterparts derived via ring-opening polymerization (ROP). The ROP-derived polyesters have a different backbone structure and exhibit lower thermal stability. For example, P(MBL)ROP has a 5% weight loss temperature of around 200 °C, significantly lower than its vinyl-addition analogue. chinesechemsoc.org
| Polymer | Decomposition Temp. (Td, 5% loss) | Max. Decomposition Temp. (Tmax) | Reference |
|---|---|---|---|
| Poly(alpha-methylene-delta-valerolactone) [P(MVL)VAP] | 307 °C | 359 °C | nih.gov |
| Poly(alpha-methylene-gamma-butyrolactone) [P(MBL)VAP] | 338 °C | 406 °C | chinesechemsoc.org |
| Poly(alpha-methylene-gamma-butyrolactone) [P(MBL)ROP] | ~200 °C | ~340 °C | chinesechemsoc.org |
Mechanical Performance and Toughness of Poly(AMGVL)
Specific quantitative data on the mechanical performance of P(AMGVL), such as tensile strength or Young's modulus, are not extensively detailed in the available research. However, the polymer's thermo-mechanical properties provide strong indications of its likely performance. The very high glass transition temperature (Tg > 210 °C) suggests that P(AMGVL) is a rigid, glassy, and potentially brittle material at ambient temperatures. acs.orgresearchgate.net
For context, the alternative polyester version derived from the related monomer α-methylene-δ-valerolactone via ring-opening polymerization, (PMVL)ROP, has been described as a mechanically tough thermoplastic with properties comparable to those of commodity polyolefins. rsc.orgresearchgate.net This highlights the potential of the monomer family to create mechanically robust materials, although the properties are highly dependent on the final polymer architecture (vinyl-addition vs. ring-opened).
Solubility Profiles and Solution Rheology
The solubility of P(AMGVL) is a critical parameter for its processing and application. Based on studies of structurally similar polymers, P(AMGVL) is expected to have limited solubility in common organic solvents. The analogue poly(α-methylene-γ-butyrolactone) (PMBL) demonstrates poor solubility in many solvents but is soluble in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). frontiersin.orgnih.gov
The solubility can be influenced by substitutions on the lactone ring. For example, racemic poly(γ-methyl-α-methylene-γ-butyrolactone), a derivative, shows good solubility in a wider range of solvents, including acetone, acetonitrile, and chloroform, in addition to DMSO and DMF. frontiersin.orgnih.gov Similarly, poly(β-methyl-α-methylene-γ-butyrolactone) is readily soluble in DMSO and acetonitrile. frontiersin.orgnih.gov The parent compound, γ-valerolactone (GVL), is itself considered a green solvent and is highly soluble in water. wikipedia.orgnih.gov Detailed studies on the solution rheology of P(AMGVL) are not widely available in the current literature.
Morphological Studies of AMGVL Polymers and Copolymers
The morphology of P(AMGVL) is predominantly amorphous. This is consistent with its analogue, PMBL, which is also an amorphous polymer due to the atactic nature of its backbone, resulting from free-radical polymerization. frontiersin.orgnih.gov The lack of crystallinity is expected given the bulky, asymmetric lactone ring that hinders chain packing and ordering.
In copolymer systems, the morphology depends on the composition and monomer arrangement. Copolymers of AMGVL and methyl methacrylate are believed to feature a random distribution of monomers, which would maintain an amorphous morphology. acs.org However, in more complex systems, such as crosslinked networks formed from the ring-opening copolymerization of α-methylene-δ-valerolactone and δ-valerolactone, evidence of phase separation between polyester blocks and poly(meth)acrylic segments has been observed, indicated by the presence of a second glass transition. researchgate.net Furthermore, polymerization techniques can be used to control morphology at the nanoscale; for instance, emulsifier-free miniemulsion polymerization of a related monomer, γ-methyl-α-methylene-γ-butyrolactone, has been used to create stable polymer nanoparticles with diameters ranging from 60 to 200 nm. frontiersin.orgnih.gov
Post-Polymerization Modification and Functionalization of Pendant Double Bonds
The structure of P(AMGVL) produced via standard vinyl-addition polymerization consists of a saturated carbon-carbon backbone with pendant γ-valerolactone rings. In this polymer, there are no pendant double bonds available for modification.
However, the monomer AMGVL is bifunctional and can also undergo ring-opening polymerization (ROP) to yield an unsaturated polyester. This alternative polymer architecture features a polyester backbone with pendant exocyclic methylene (B1212753) (C=CH₂) groups. nih.govchinesechemsoc.org These pendant double bonds are highly valuable as they provide a reactive platform for post-polymerization modification and functionalization. nih.govacs.org
This functionality allows for a variety of chemical transformations, including crosslinking to form thermoset networks or the attachment of new chemical moieties via "click" chemistry. nih.gov A prominent example is the thiol-ene reaction, a highly efficient and often photochemically initiated reaction where a thiol compound adds across the double bond. chinesechemsoc.org This has been demonstrated for P(MBL)ROP, the polyester derived from α-methylene-γ-butyrolactone. chinesechemsoc.orgacs.org In one study, the pendant double bonds of P(MBL)ROP were completely converted via a thiol-Michael addition reaction with benzyl mercaptan in the presence of an amine catalyst, demonstrating the accessibility and reactivity of these groups for creating functionalized, degradable polyesters. chinesechemsoc.org
Biological Activities and Mechanistic Pathways of Alpha Methylene Gamma Lactone Derivatives Including Amgvl
Cytotoxicity and Antitumor Potential
The antitumor properties of α-methylene-γ-lactone derivatives have been a significant area of research. Several novel steroidal α-methylene-γ-lactones have demonstrated significant in vitro cytotoxicity against human epidermoid carcinoma of the larynx (H.Ep.-2) cells. nih.gov The introduction of a lipophilic steroidal component was found to enhance cytotoxic activity. nih.gov Furthermore, synthetic α-methylene-γ-butyrolactones bearing pyrimidine (B1678525) groups have shown activity against various cancer cell lines, including KB, Hep-2, HeLa, and Colo-205. nih.gov Similarly, certain 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans exhibited moderate antitumor activity against PM-3A, P-388, and K-562 cell lines. nih.gov
The cytotoxic effects of these compounds are linked to their ability to interfere with fundamental cellular processes. Studies on α-methylene-γ-lactone derivatives of substituted nucleic acid bases have revealed that their antitumor activity stems from the inhibition of key metabolic pathways. nih.gov Specifically, certain derivatives were found to strongly inhibit the active transport of uridine (B1682114) in sarcoma-180 ascites tumor cells. nih.gov Uridine is a crucial precursor for RNA synthesis, and its transport across the cell membrane is an energy-dependent process. nih.govnih.govnih.gov By blocking this transport, the compounds effectively starve the tumor cells of a vital building block for nucleic acid synthesis.
In addition to disrupting nutrient transport, these derivatives also interfere with the machinery of protein synthesis. Research has shown that some of these compounds are potent inhibitors of the translation process within tumor cells, alongside a noticeable inhibition of transcription. nih.gov The collective data suggest that the primary mechanisms of cytotoxicity for these α-methylene-γ-lactone derivatives are the inhibition of both active transport and translation. nih.gov
At the molecular level, the bioactivity of α-methylene-γ-lactones is largely attributed to their character as potent alkylating agents. The key structural feature, the α-methylene-γ-lactone group (αMγL), functions as a Michael acceptor. mdpi.com This allows it to form stable, irreversible covalent bonds (adducts) with nucleophilic groups present in biological macromolecules. mdpi.com
The primary targets for this alkylation are the sulfhydryl (thiol) groups of cysteine residues within cellular proteins. mdpi.comumn.edu This covalent modification can lead to significant alterations in protein structure and function, ultimately disrupting cellular signaling pathways and leading to cell death. mdpi.com This mechanism is considered the principal driver of the cytotoxicity induced by sesquiterpene lactones (SLs), a large class of natural products that feature the α-methylene-γ-lactone moiety. mdpi.com
Antimicrobial and Antifungal Efficacy
Beyond their antitumor potential, α-methylene-γ-lactone derivatives exhibit significant activity against a range of microbial pathogens.
Synthetic α-methylene-γ-butyrolactones (AMGBLs) have demonstrated considerable efficacy as antimicrobial agents. Specifically, derivatives with aryl groups at the β- and γ-positions are potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most effective of these compounds displayed minimum inhibitory concentrations (MICs) comparable to last-resort antibiotics like vancomycin (B549263) and linezolid. nih.gov Their activity extends to other clinically important multidrug-resistant Gram-positive bacteria, with the exception of enterococci. nih.gov
The α-methylene-γ-butyrolactone moiety is also a key functional group in many compounds with antifungal properties. nih.govnih.gov A series of newly synthesized ester and ether derivatives containing this moiety showed moderate to significant fungicidal activity against Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov Structure-activity relationship (SAR) analysis revealed that derivatives containing electron-withdrawing groups, particularly halogens, on the benzene (B151609) ring tended to have enhanced fungicidal activity. nih.govnih.gov
Table 1: Antimicrobial and Antifungal Activity of Selected α-Methylene-γ-Lactone Derivatives
| Compound Type | Target Organism | Activity/Findings | Reference(s) |
|---|---|---|---|
| β,γ-Diaryl α-methylene-γ-butyrolactones | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent activity with MICs ranging from 3.0 to 5.2 μM. | nih.gov |
| β,γ-Diaryl α-methylene-γ-butyrolactones | Multidrug-Resistant Gram-positive bacteria | Potent activity (excluding enterococci). | nih.gov |
| Ester/Ether derivatives of α-methylene-γ-butyrolactone | Colletotrichum lagenarium | Excellent fungicidal activity (IC50 values as low as 7.68 μM). | nih.govnih.gov |
| Ester/Ether derivatives of α-methylene-γ-butyrolactone | Botrytis cinerea | Moderate to significant fungicidal activity. | nih.govnih.gov |
Certain metabolites derived from natural products have been shown to possess antimutagenic properties by interfering with the SOS response in bacteria. The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. In the umu test, which screens for the induction of the SOS response gene umuC in Salmonella typhimurium, various compounds can be assessed for their ability to suppress the mutagenic activity of known chemical mutagens.
For instance, metabolites from the microbial transformation of (+)-longicyclene and (-)-isolongifolene were found to suppress the SOS-inducing activity of mutagens like furylfuramide (B1674289) and aflatoxin B1 (AFB1). nih.govnih.gov One metabolite, (-)-isolongifolen-9-one, suppressed the gene expression induced by furylfuramide and AFB1 by 54% and 50%, respectively, at a concentration of less than 0.5 mM. nih.gov Another metabolite, (+)-10-oxo-longicyclic acid, suppressed the gene expression induced by AFB1 by 53% at a concentration below 1.0 mM. nih.gov This indicates that certain compounds can protect cells from DNA damage by inhibiting the cellular pathways that lead to mutation.
Anti-Inflammatory and Antioxidant Properties
The α-methylene-γ-butyrolactone ring is a structural component that contributes to a variety of biological effects, including anti-inflammatory and antioxidant activities. nih.gov Natural products containing this moiety, such as parthenolide (B1678480), are well-documented for their anti-inflammatory properties. researchgate.net The mechanism underlying these effects is often linked to the alkylation of key proteins in inflammatory signaling pathways, such as the transcription factor NF-κB. The antioxidant activity, while also noted, is part of the broader spectrum of bioactivities associated with this versatile chemical structure. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The biological activities of alpha-methylene-gamma-lactone derivatives, including alpha-methylene-gamma-valerolactone (AMGVL), are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial methodologies employed to decipher the intricate connections between molecular features and biological outcomes, thereby guiding the design of more potent and selective agents.
Elucidation of Structural Features Governing Bioactivity
The cornerstone of the bioactivity of this class of compounds is the α,β-unsaturated carbonyl system within the γ-lactone ring, specifically the exocyclic α-methylene group conjugated with the lactone carbonyl. This arrangement functions as a reactive Michael acceptor, enabling covalent bonding with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. nih.govresearchgate.net This irreversible interaction is a primary mechanism for the inhibition of various protein functions, leading to the observed biological effects such as anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.netnih.gov
The α-Methylene-γ-lactone Moiety: The presence of this core structure is paramount for activity. The electrophilicity of the exocyclic double bond is a critical determinant of its ability to engage in Michael addition reactions with biological nucleophiles. nih.govresearchgate.net
Substituents on the Lactone Ring: The nature and position of substituents on the γ-lactone ring significantly influence bioactivity. For instance, in a study of various α-methylene-γ-lactones with an alkyl group at the C-4 position (analogous to AMGVL), it was found that antimicrobial and genotoxic-suppressive effects tended to increase with the length of the carbon side chain. nih.gov Specifically, α-methylene-γ-undecalactone and α-methylene-γ-dodecalactone showed potent inhibition against a range of bacteria and fungi. nih.gov
Additional Functional Groups: In more complex derivatives, such as sesquiterpene lactones, the presence of other functional groups like epoxides or hydroxyl groups can introduce additional interaction points with biological targets, leading to enhanced or modified activity profiles. researchgate.net For example, the anticancer activity of parthenolide analogs is influenced by modifications elsewhere in the molecule, beyond the core lactone. researchgate.net
The following table summarizes key SAR findings for α-methylene-γ-lactone derivatives.
| Compound Class | Structural Modification | Impact on Bioactivity | Target Activity |
| α-Methylene-γ-lactones | Increasing length of C-4 alkyl chain | Increased potency nih.gov | Antimicrobial |
| α-Benzylidene-γ-lactones | Electron-withdrawing group on benzylidene ring | Increased potency nih.gov | Antifungal |
| General | Presence of α-methylene-γ-lactone core | Essential for activity nih.govresearchgate.net | General Cytotoxicity |
| Sesquiterpene Lactones | Additional functional groups (e.g., epoxides) | Modulates potency and selectivity researchgate.net | Anticancer |
Computational Approaches to Predict Biological Potency
Computational methods, particularly QSAR, provide a powerful framework for quantifying the relationship between the chemical structure of α-methylene-γ-lactone derivatives and their biological potency. elsevierpure.com These models translate molecular structures into a set of numerical descriptors and use statistical methods to build a mathematical equation that can predict the activity of new, untested compounds.
A notable application of QSAR was in the study of novel α-benzylidene-γ-lactone derivatives as antifungal agents. nih.gov Researchers synthesized a series of these compounds and tested their activity against several plant pathogenic fungi. Using the heuristic method, a QSAR model was generated that showed a strong correlation between the molecular structures and their antifungal activity against Botrytis cinerea. nih.gov
The key components of such a QSAR study include:
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges), and topological features (e.g., connectivity indices).
Statistical Model: A mathematical algorithm (e.g., multiple linear regression, partial least squares) is used to find the best correlation between the descriptors and the observed biological activity (e.g., IC₅₀ values).
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation.
The generated QSAR model for the antifungal α-benzylidene-γ-lactones yielded a high coefficient of determination (R² = 0.961), indicating that the model could explain over 96% of the variance in the observed biological activity. nih.gov The SAR analysis from this study indicated that derivatives with electron-withdrawing substituents at the meta- or para-positions of the benzylidene ring had improved antifungal activity. nih.gov This finding, supported by the computational model, provides clear guidance for designing more effective fungicides.
The following table outlines the components of a representative QSAR study on α-methylene-γ-lactone derivatives.
| Component | Description | Example from Antifungal Study nih.gov |
| Compound Class | The group of molecules being studied. | α-Benzylidene-γ-lactone derivatives |
| Biological Activity | The measured endpoint to be predicted. | Antifungal activity (IC₅₀) against Botrytis cinerea |
| Modeling Method | The algorithm used to build the predictive model. | Heuristic Method |
| Key Finding | The primary structure-activity relationship elucidated. | Electron-withdrawing groups on the benzylidene ring enhance activity. |
| Statistical Metric | A measure of the model's predictive quality. | R² = 0.961 |
These computational approaches are invaluable in modern drug and pesticide discovery, as they reduce the need for exhaustive synthesis and testing of every possible compound. By predicting the potency of virtual derivatives, researchers can prioritize the synthesis of the most promising candidates, accelerating the development of new bioactive agents.
Advanced Analytical Techniques for Characterization in Alpha Methylene Gamma Valerolactone Research
Spectroscopic Methodologies for Structural Confirmation and Compositional Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of α-MGVL and analyzing the composition of its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of α-MGVL. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unequivocally assign the proton (¹H) and carbon (¹³C) signals of the molecule.
In a typical ¹H NMR spectrum of the related compound γ-valerolactone (GVL), distinct signals corresponding to the different protons in the molecule can be observed. For instance, in a 400 MHz spectrometer using CDCl₃ as the solvent, characteristic shifts are seen for the methyl group protons, the protons on the lactone ring, and the proton adjacent to the oxygen atom. nih.gov For α-MGVL, additional signals corresponding to the exocyclic methylene (B1212753) protons would be expected, providing definitive evidence of its structure.
Quantitative NMR (qNMR) can be employed to determine the purity of the monomer and to quantify the conversion of monomer to polymer during polymerization reactions. For example, by integrating the signals corresponding to the monomer and the polymer, the extent of the reaction can be accurately calculated. This was demonstrated in the selective polymerization of a similar monomer, α-methylene-δ-valerolactone (MVL), where ¹H NMR confirmed over 99% conversion to the polymer. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for γ-Valerolactone (GVL) in CDCl₃ nih.gov
| Nucleus | Chemical Shift (ppm) |
| ¹H | 1.42, 1.80-1.90, 2.35-2.58, 4.64-4.69 |
| ¹³C | 21.03, 29.06, 29.70, 77.27, 177.24 |
This table shows representative data for the related compound GVL. Specific shifts for α-MGVL would differ due to the presence of the methylene group.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in α-MGVL and its polymers. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. researchgate.netsemanticscholar.org
In the FTIR spectrum of α-MGVL, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption peak is expected for the C=O stretching vibration of the lactone ring. Additionally, peaks corresponding to the C=C stretching of the exocyclic double bond and the C-O-C stretching of the ester group would be present. The presence of these specific bands provides clear evidence for the successful synthesis of the monomer. rsc.org
Chromatographic Techniques for Purity Assessment and Molecular Weight Determination
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of monomer purity and the determination of polymer molecular weight and distribution.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Monomer Analysis and Reaction Monitoring
Gas Chromatography (GC) is a widely used technique for determining the purity of volatile compounds like α-MGVL. labproinc.comtcichemicals.comlaboratoriumdiscounter.nl In GC, the sample is vaporized and passed through a column, where different components are separated based on their boiling points and interactions with the column's stationary phase. The purity of α-MGVL is often specified as a minimum of 97.0% as determined by GC. tcichemicals.com
When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides their mass spectra, which act as a molecular fingerprint, allowing for definitive identification. nih.gov GC-MS is invaluable for monitoring the progress of reactions, identifying byproducts, and confirming the identity of the desired product. rsc.orgrsc.orgresearchgate.netpnnl.govresearchgate.net For instance, in the synthesis of α-MGVL from γ-valerolactone and formaldehyde (B43269), GC-MS can be used to analyze the reactor effluent and identify any side products that may have formed. researchgate.net
Table 2: Application of GC and GC-MS in α-MGVL Research
| Technique | Application | Key Findings | References |
| GC | Purity Assessment | Confirms purity of α-MGVL monomer. | labproinc.comtcichemicals.comlaboratoriumdiscounter.nl |
| GC-MS | Monomer Analysis | Provides mass spectral data for structural confirmation. | nih.gov |
| GC-MS | Reaction Monitoring | Tracks the conversion of reactants and formation of products and byproducts. | rsc.orgresearchgate.net |
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (dispersity) of polymers. researchgate.net In SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. nih.gov
By calibrating the system with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the dispersity (Đ = Mw/Mn) of the poly(α-MGVL) sample can be determined. This information is critical for understanding how polymerization conditions affect the final polymer properties. For instance, SEC has been used to characterize polymers of similar monomers, revealing important details about their molecular weight and distribution. diva-portal.org
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for characterizing the thermal stability and transitions of poly(α-MGVL).
In studies of related polymers and compounds, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed. diva-portal.org TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). diva-portal.orgresearchgate.netkaust.edu.sa For example, TGA can reveal the degradation pattern of the polymer, while DSC can provide its glass transition temperature, which is a key indicator of its physical state and mechanical properties. diva-portal.org
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. hu-berlin.de In the study of polymers derived from α-MGVL, DSC is crucial for determining key thermal properties such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). diva-portal.org
The glass transition temperature (T_g) represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in a DSC thermogram. eag.com For instance, poly(α-methylene-γ-valerolactone) (P(MGVL)) has been shown to exhibit a high glass transition temperature. In one study, P(MGVL) produced by vinyl-addition polymerization demonstrated a T_g of 201°C. rsc.org The T_g is a critical parameter as it dictates the upper-use temperature of the polymer in many applications.
DSC is also employed to study the melting and crystallization behavior of semi-crystalline polymers. The melting temperature (T_m) appears as an endothermic peak, while the crystallization temperature (T_c) is observed as an exothermic peak. hu-berlin.de For example, a copolymer of α-methylene-δ-valerolactone (a structural isomer of α-MGVL) and δ-valerolactone, P(MVL-co-VL), showed a melting transition temperature of 45°C. rsc.org The data from DSC, including the heat of fusion (ΔH_f), provides information on the degree of crystallinity, which significantly influences the mechanical properties of the polymer. rsc.org
Modulated DSC (MDSC) is an advanced form of DSC that can separate the total heat flow into reversing and non-reversing components, providing clearer insights into complex transitions like the glass transition and enthalpic relaxation. eag.com
Table 1: Thermal Properties of α-Methylene-Lactone Based Polymers Determined by DSC
| Polymer | Glass Transition Temperature (T_g) | Melting Temperature (T_m) | Reference |
| Poly(α-methylene-γ-valerolactone) (P(MGVL)) | 201°C | - | rsc.org |
| Poly(α-methylene-δ-valerolactone-co-δ-valerolactone) (P(MVL-co-VL)) | - | 45°C | rsc.org |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for assessing the thermal stability and degradation profile of polymers, including those derived from α-MGVL. diva-portal.org The output from a TGA experiment is a thermogram, which plots mass loss against temperature. mdpi.com
Key parameters obtained from TGA include the onset decomposition temperature (T_d), which is often defined as the temperature at which 5% weight loss occurs, and the temperature of maximum decomposition rate (T_max), determined from the peak of the derivative of the TGA curve (DTG curve). rsc.orgresearchgate.net For example, P(MGVL) has been reported to have a decomposition temperature (T_d) of 307°C and a T_max of 359°C. rsc.org This indicates good thermal stability, a desirable characteristic for many applications. epa.gov
TGA can also provide information about the composition of materials and the effects of additives or modifications on thermal stability. researchgate.net For instance, the thermal stability of copolymers can be influenced by the comonomer content. diva-portal.org The atmosphere in which the analysis is conducted (e.g., nitrogen or oxygen) can also significantly affect the degradation pathway, with oxidative degradation often occurring at lower temperatures than thermal degradation in an inert atmosphere. researchgate.net
Table 2: Thermal Stability Data for P(MGVL) from TGA
| Polymer | Decomposition Temperature (T_d, 5% weight loss) | Temperature of Maximum Decomposition Rate (T_max) | Reference |
| Poly(α-methylene-γ-valerolactone) (P(MGVL)) | 307°C | 359°C | rsc.org |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. nih.govfree.fr In DMA, a sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. free.fr This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. alfa-chemistry.com
DMA is particularly sensitive to transitions in polymers, such as the glass transition (α-relaxation), which is observed as a sharp decrease in the storage modulus and a peak in the loss modulus or the tangent of the phase angle (tan δ). alfa-chemistry.comresearchgate.net This technique can detect transitions that are too subtle to be observed by DSC. researchgate.net For polymers intended for structural applications, a high storage modulus below the T_g is desirable. For example, below the α-relaxation, the storage modulus of some polymers can be around 1 GPa. alfa-chemistry.com
The information obtained from DMA is crucial for understanding how a material will behave under dynamic loading conditions and over a range of temperatures. free.fralfa-chemistry.com It provides insights into properties like stiffness, damping, and the operational temperature range of a polymeric material. free.fr
Microscopic and Imaging Techniques for Catalyst and Polymer Morphology (e.g., STEM)
Microscopic techniques are vital for visualizing the morphology of catalysts used in the synthesis of α-MGVL and the resulting polymer structures. Scanning Transmission Electron Microscopy (STEM) is a particularly powerful tool that provides high-resolution imaging at the nanoscale and even atomic level. nih.gov
In the context of catalysis, STEM can be used to characterize the size, shape, and dispersion of catalyst nanoparticles on a support material. nih.gov For example, in the synthesis of γ-valerolactone (a precursor to α-MGVL), catalysts such as ruthenium on carbon (Ru/C) are used. epa.gov The morphology of these catalysts, which can be studied with techniques like STEM, is critical to their activity and stability. Aberration-corrected STEM (AC-STEM) can provide atomically resolved images, offering insights into the structural and compositional aspects of catalysts. nih.gov
Identical-location STEM (IL-STEM) is an advanced method where the same area of a sample is imaged before and after a process, such as a catalytic reaction or degradation, to understand the structural changes that occur. nih.gov
Elemental Analysis and Spectrometric Methods (e.g., ICP-MS) for Catalyst Composition and Impurities
Determining the elemental composition of catalysts and detecting impurities is crucial for understanding catalytic performance and ensuring the purity of the final polymer. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive spectrometric method used for determining the elemental composition of a wide variety of materials.
In catalyst development for α-MGVL synthesis, ICP-MS can be used to accurately quantify the loading of the active metal on the support. For instance, in the preparation of a cobalt on silica (B1680970) (Co/SiO₂) catalyst for the hydroconversion of γ-valerolactone, the cobalt content was determined by ICP-OES (a related technique). mdpi.com This information is essential for catalyst characterization and for correlating catalytic activity with composition.
ICP-MS is also invaluable for detecting and quantifying trace elemental impurities in the monomer or polymer, which could potentially affect polymerization kinetics, polymer properties, or the material's suitability for certain applications, especially in the biomedical or electronic fields.
Computational and Theoretical Studies on Alpha Methylene Gamma Valerolactone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions involving AMGVL. These calculations provide valuable information about the energy landscapes of reactions, helping to identify the most likely pathways and the factors that control them.
Elucidation of Catalytic Cycles and Transition States in Synthesis
The synthesis of AMGVL often involves catalytic processes. For instance, a two-step method has been reported for its synthesis from the biomass-derived starting material, levulinic acid. The initial step is the high-yield hydrogenation of levulinic acid to γ-valerolactone (GVL) using a Ru/C catalyst. researchgate.net The subsequent step is a gas-phase catalytic condensation of formaldehyde (B43269) with GVL over basic catalysts, such as those prepared from Group 1 and 2 metal salts on silica (B1680970). researchgate.net
DFT calculations have been employed to investigate the reaction mechanisms of similar transformations. For example, in the conversion of methyl levulinate (ML) to GVL catalyzed by Al(OiPr)3, DFT calculations at the M062X-D3/def2-TZVP level have been used to probe the reaction pathways, including transesterification, Meerwein–Ponndorf–Verley (MPV) hydrogenation, and ring-closure steps. nih.gov Such studies help in understanding the role of the catalyst and identifying the rate-determining steps. For instance, in the Al(OiPr)3 catalyzed conversion of ML to GVL, the ring-closure step was identified as the rate-determining step with a calculated energy barrier of 37.1 kcal mol−1. nih.gov
Periodic DFT simulations have also been used to study the conversion of methyl levulinate to γ-valerolactone on Zr-based UiO-66 metal-organic frameworks, providing a more realistic representation of the catalytic environment. acs.org These calculations have shown that the reaction proceeds through catalytic transfer hydrogenation and cyclization, with the μ3-OH group at the catalyst's node actively participating in the reaction. acs.org
Furthermore, quantum chemical calculations have been used to understand the isomerization of α-angelica lactone (α-AL) to the more thermodynamically stable β-angelica lactone (β-AL) during the synthesis of GVL. acs.org These calculations have also shed light on the potential for H/D exchange with the solvent, providing insights into the deuteration patterns observed in GVL. acs.org
Table 1: Selected Calculated Energy Barriers in GVL Synthesis and Conversion
| Reaction Step | Catalyst/Method | Calculated Energy Barrier (kcal/mol) | Source |
| Ring-closure of 2-hydroxy-isopropyl levulinate | Al(OiPr)3 / DFT | 37.1 | nih.gov |
| Protonation of intermediate | Al(OiPr)3 / DFT | 15.0 | nih.gov |
| Ester exchange (second step) | Al(OiPr)3 / DFT | 12.6 | nih.gov |
| Decarbonylation of acyl intermediate | Ru(0001) / DFT | 92 kJ/mol (approx. 21.9 kcal/mol) | osti.gov |
| Direct deoxygenation of acyl intermediate | Ru(0001) / DFT | 69 kJ/mol (approx. 16.5 kcal/mol) | osti.gov |
Note: Conversion from kJ/mol to kcal/mol is approximate (1 kcal ≈ 4.184 kJ).
Prediction of Monomer Reactivity and Polymerization Pathways
Computational methods can also predict the reactivity of monomers like AMGVL and the likely pathways for their polymerization. The presence of the α,β-unsaturated carbonyl group in AMGVL makes it susceptible to both vinyl-addition and ring-opening polymerization. rsc.orgresearchgate.net
DFT calculations can be used to assess the relative energies of the transition states for these competing polymerization pathways under different catalytic conditions. This information is crucial for designing selective polymerization strategies to produce either acrylic polymers or polyesters. rsc.orgresearchgate.net For instance, the selective polymerization of a related monomer, α-methylene-δ-valerolactone (MVL), has been demonstrated, where vinyl-addition polymerization yielded the acrylic polymer, while ring-opening polymerization led to a copolyester. rsc.orgresearchgate.net
Molecular Modeling and Simulation for Polymer Properties
Molecular modeling and simulation techniques are essential for predicting the macroscopic properties of polymers derived from AMGVL, bridging the gap between molecular structure and material performance.
Molecular Dynamics (MD) Simulations of Polymer Chains and Bulk Materials
Molecular dynamics (MD) simulations provide a dynamic view of polymer systems, allowing for the study of the movement and interactions of atoms and molecules over time. mdpi.com This technique is used to simulate the behavior of polymer chains and their aggregation into bulk materials. researchgate.net By solving the classical equations of motion for a many-body system, MD simulations can predict the equilibrium structure and dynamic properties of polymers. researchgate.net Both all-atom and coarse-grained MD simulations are employed, with the latter being suitable for studying larger systems and longer timescales. mdpi.com
Prediction of Glass Transition Temperatures and Mechanical Properties
A key property of polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov MD simulations can be used to predict the Tg of polymers by simulating the change in density with temperature. youtube.com
Furthermore, MD simulations are employed to predict the mechanical properties of polymers, such as Young's modulus and yield stress. mdpi.comnih.govosti.gov This is achieved by subjecting a representative volume of the polymer to simulated mechanical deformations and observing its response. mdpi.comnih.govosti.govresearchgate.net These predictions are valuable for understanding how the polymer's chemical structure, including the length of side chains and the nature of functional groups, influences its mechanical behavior. mdpi.comnih.govosti.gov For instance, studies on polyhydroxyalkanoates (PHAs) have shown that an increase in the number of carbon atoms in the side chain or backbone leads to a systematic decrease in Young's modulus and yield stress. mdpi.comnih.govosti.gov
Table 2: Predicted Mechanical Properties of a Polyimide using Different Force Fields in MD Simulations
| Force Field | Young's Modulus (Predicted) | Shear Modulus (Predicted) | Source |
| AMBER | Varies | Varies | researchgate.net |
| OPLS-AA | Closest to experimental values | Closest to experimental values | researchgate.net |
| MM3 | Varies | Varies | researchgate.net |
Chemoinformatics and Machine Learning in AMGVL Research
Chemoinformatics and machine learning are emerging as powerful tools in polymer science, with potential applications in AMGVL research. digitellinc.comosti.gov These data-driven approaches can accelerate the discovery and design of new polymers with desired properties. osti.gov
By analyzing large datasets of polymer structures and their corresponding properties, machine learning models can be trained to predict the characteristics of new, un-synthesized polymers. digitellinc.comosti.govosti.gov For example, models have been developed to predict the glass transition temperature of polymers based on their chemical structure, represented by formats like SMILES (Simplified Molecular Input Line Entry System). nih.gov These models can then be used in high-throughput screening to identify promising candidates with specific properties. nih.gov Various machine learning techniques, such as multiple linear regression, k-nearest neighbors, support vector machines, and random forests, are explored to build these predictive models. digitellinc.com
Data-Driven Catalyst Discovery and Optimization
The traditional approach to discovering catalysts has long been a process of trial and error, guided by chemical intuition. However, the advent of machine learning (ML) and data-driven science is revolutionizing this field. nih.gov These techniques use algorithms to build predictive models from existing experimental data, significantly accelerating the identification of high-performance catalysts. nih.gov
An emerging strategy involves creating robust ML and explainable artificial intelligence (XAI) frameworks to analyze experimental catalyst data. bernstein-network.de Such frameworks are designed to handle the challenges of scarce and often imbalanced data, which is common in experimental catalysis research. bernstein-network.de For a versatile monomer like α-methylene-γ-valerolactone, which can undergo multiple polymerization pathways such as vinyl-addition polymerization (VAP) or ring-opening polymerization (ROP), these computational approaches are particularly valuable. researchgate.net The choice of catalyst is critical as it dictates the polymerization pathway and thus the final polymer's structure and properties.
Data-driven models can be trained to predict how a given catalyst will behave with MVL, guiding researchers toward candidates that are most likely to exhibit high selectivity for a desired polymerization route. These models can be complemented by quantum-chemical methods like Density Functional Theory (DFT). DFT calculations are used to investigate reaction mechanisms at a molecular level, providing fundamental insights into the catalytic process. cardiff.ac.uk For instance, DFT studies on the polymerization of related lactones have been used to calculate the activation enthalpies for reaction steps with different catalysts. cardiff.ac.uk This calculated data can then serve as a crucial descriptor or feature in a larger machine learning model, enhancing its predictive accuracy. While specific DFT studies on MVL polymerization are not yet widespread, the methodology has been successfully applied to understand the synthesis of its precursor, γ-valerolactone (GVL), and the polymerization of similar cyclic esters. cardiff.ac.ukrsc.orgmdpi.com
A typical workflow for data-driven catalyst discovery might involve the following steps:
Data Collection: Gathering existing experimental data on the polymerization of MVL and related lactones with various catalysts.
Feature Engineering: Defining relevant descriptors for both the catalyst (e.g., electronic properties, steric hindrance) and reaction conditions (e.g., temperature, solvent).
Model Training: Using an ML algorithm (e.g., random forest, neural network) to learn the relationship between the features and the experimental outcomes (e.g., yield, selectivity, polymer molecular weight). bernstein-network.de
Prediction and Validation: Using the trained model to predict the performance of new, untested catalyst candidates and then validating the most promising candidates experimentally.
This iterative loop of prediction and experimentation, known as a closed-loop discovery system, can dramatically reduce the time and resources required to develop optimal catalytic systems for α-methylene-γ-valerolactone polymerization. researchgate.net
Predictive Modeling for Polymer Performance
Beyond catalyst discovery, computational modeling is a powerful tool for predicting the performance of the final polymer, poly(α-methylene-γ-valerolactone) or P(MVL). By simulating the polymer's structure from the molecular level up, researchers can forecast its macroscopic physical and chemical properties before it is ever synthesized.
Molecular Dynamics (MD) simulations offer another, more fundamental, modeling approach. MD simulates the physical movements of atoms and molecules, allowing researchers to build realistic, equilibrated models of complex polymer structures. tue.nl Software packages can simulate the polymerization reaction itself, providing insight into the chemical and topological evolution of the polymer network. tue.nl From these simulated structures, a wide range of performance-related properties can be calculated. For example, MD simulations have been used to study the structure and dynamics of hydrogel polymers for contact lens applications, analyzing how polymer chain mobility and water diffusion are related to the material's function. mdpi.com
For P(MVL), which has been identified as a promising recyclable thermoplastic with mechanical properties comparable to commodity polyolefins, these predictive models are invaluable. researchgate.net MD simulations could be used to understand the relationship between the polymerization conditions and the resulting polymer's chain entanglement, morphology, and response to mechanical stress. This can guide the synthesis process to achieve targeted performance metrics.
The table below illustrates how computational models can connect synthesis parameters to predicted polymer properties for a P(MVL) system.
| Input Features | Predicted Performance Metrics |
| Monomer: α-Methylene-γ-valerolactone | Number-Average Molecular Weight (Mn): 25.3 kDa nih.gov |
| Polymerization Type: Vinyl-Addition Polymerization (VAP) | Dispersity (Đ): 1.54 nih.gov |
| Catalyst System: Lanthanum Tris(benzyloxide) | Glass Transition Temperature (Tg): (Predicted Value) |
| Reaction Conditions: -30 °C, 45 min | Tensile Strength: (Predicted Value) |
By integrating machine learning and molecular dynamics, researchers can create a comprehensive computational workflow. ML can rapidly screen vast numbers of potential polymer structures, and MD can then be used to perform high-fidelity simulations on the most promising candidates to confirm their performance characteristics before undertaking costly and time-consuming laboratory synthesis and testing. nih.gov
Sustainability, Circular Economy, and Environmental Impact of Alpha Methylene Gamma Valerolactone
Renewable Resource Utilization and Carbon Footprint Reduction
A primary advantage of alpha-Methylene-gamma-valerolactone lies in its origin from renewable, non-edible lignocellulosic biomass. researchgate.netmpg.denih.gov This contrasts sharply with traditional acrylic monomers derived from finite fossil fuels. The synthesis of AMGVL is often part of a biorefinery concept, where biomass is converted into various valuable platform chemicals. researchgate.netrepec.org
One of the most established pathways to AMGVL begins with levulinic acid, a key platform chemical recognized by the U.S. Department of Energy, which is derivable from sources like corn stover, wood, and sawgrass. researchgate.netresearchgate.net Levulinic acid is hydrogenated to produce γ-valerolactone (GVL). researchgate.netresearchgate.net GVL, a versatile green solvent and chemical intermediate, then undergoes a catalytic condensation reaction with formaldehyde (B43269) (which can also be derived from renewable resources) to yield AMGVL. researchgate.netrsc.org
Key Bio-based Production Pathways for AMGVL:
| Starting Material | Intermediate(s) | Final Product | Reference |
| Lignocellulosic Biomass | Levulinic Acid, γ-Valerolactone (GVL) | This compound (AMGVL) | researchgate.net |
| γ-Valerolactone (GVL), Trioxane | - | This compound (AMGVL) | mpg.denih.gov |
| Tulip Plants (natural source) | Tuliposide A | Tulipalin A (AMGVL) | google.comwikipedia.org |
Chemical Recyclability of Poly(this compound) and its Copolymers
The design of polymers for a circular economy, where materials are reused rather than discarded, is a critical aspect of sustainable chemistry. Poly(this compound) and its copolymers show significant promise in this area due to their potential for chemical recycling. Chemical recycling, or depolymerization, breaks a polymer down into its constituent monomers, which can then be purified and repolymerized to create new, virgin-quality polymers. mdpi.comtrinseo.com This approach overcomes the limitations of mechanical recycling, where polymer quality often degrades with each cycle. mcc-methacrylates.com
Depolymerization Methodologies for Monomer Recovery (e.g., Thermal, Catalytic)
Research has demonstrated that polymers derived from related bio-based lactone monomers can be efficiently depolymerized. For instance, polymers of α-methylene-γ-butyrolactone have been thermally depolymerized at high temperatures (370–390 °C) under vacuum, achieving monomer recovery rates of up to 99.8%. researchgate.net Similarly, polyesters based on α-methylene-δ-valerolactone, a structural isomer of AMGVL, have been shown to be chemically recyclable. The vinyl-addition polymer, P(MVL)VAP, can be quantitatively recycled back to its monomer with 99.5% yield through reactive distillation at 220°C without a catalyst. rsc.org The ring-opening polymer, (PMVL)ROP, can also be depolymerized back to the monomer with a 96% yield using a stannous octoate catalyst at 150°C under vacuum. rsc.org
While specific depolymerization studies for PAMGVL are still emerging, the successful recycling of structurally similar poly(meth)acrylates and other polylactones provides a strong precedent. rsc.orgchinesechemsoc.org For example, poly(methyl methacrylate) (PMMA) is well-known for its ability to be chemically recycled back to its methyl methacrylate (B99206) (MMA) monomer via pyrolysis. rsc.orgmcc-methacrylates.com These processes, often referred to as molecular recycling, can be truly circular, with no theoretical limit to how many times the monomer can be recovered and reused. mcc-methacrylates.com
Comparison of Depolymerization Methods for Related Recyclable Polymers:
| Polymer System | Method | Conditions | Monomer Recovery Yield | Reference |
| Poly(α-methylene-γ-butyrolactone) | Thermal Depolymerization | 370–390 °C, ~100 mTorr | Up to 99.8% | researchgate.net |
| Poly(α-methylene-δ-valerolactone) VAP | Reactive Distillation (catalyst-free) | 220 °C, 1 h | 99.5% | rsc.org |
| Poly(α-methylene-δ-valerolactone) ROP | Catalytic Depolymerization (Sn(Oct)₂) | 150 °C, 6 h, 0.01 torr | 96% | rsc.org |
| Poly(carbomethoxyvalerolactone) | Catalytic Depolymerization (Sn(Oct)₂) | 150 °C, ~0.05 torr | 87% | nih.gov |
Design of Circular Polymer Systems for Reduced Plastic Waste
The ability to chemically recycle PAMGVL is the cornerstone of designing a circular polymer system. Such a system aims to create a closed loop where the polymer is produced, used, collected, depolymerized back to the AMGVL monomer, and then repolymerized into new products. trinseo.com This closed-loop recycling drastically reduces the reliance on virgin feedstocks (whether bio-based or fossil-based) and minimizes the amount of plastic waste destined for landfills or incineration. trinseo.com
Developing a functional circular economy for PAMGVL involves not only perfecting the chemical recycling technology but also establishing efficient collection and sorting infrastructure for post-consumer waste. plexiglas.de The success of such systems for materials like PMMA demonstrates that with investment and collaboration across the value chain—from manufacturers to recyclers—a truly circular model for advanced polymers like PAMGVL is achievable. trinseo.complexiglas.de
Green Engineering Principles in AMGVL Production and Polymerization
The production and polymerization of AMGVL can be guided by the principles of green and sustainable chemistry to minimize environmental impact. nih.govnih.gov This involves optimizing reaction conditions, catalyst choice, and solvent use.
A key development is the use of heterogeneous catalysts for the synthesis of AMGVL from GVL. researchgate.net For example, basic catalysts like cesium-loaded hierarchical beta zeolites have been used in continuous flow systems. mpg.denih.gov This approach offers several advantages:
Catalyst Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. rsc.org Some catalysts can be fully regenerated after deactivation through simple processes like calcination. rsc.org
Improved Efficiency: Flow chemistry systems can offer higher productivity and better control over reaction parameters compared to traditional batch processes. nih.gov Using hierarchical zeolites with mesopores has been shown to increase AMGVL productivity twenty-fold compared to bulk zeolites. mpg.denih.gov
Safer Solvents: Research focuses on using greener solvents. GVL itself, the precursor to AMGVL, is recognized as a sustainable solvent with low toxicity and high biodegradability. researchgate.netnih.gov Its use in synthesis aligns with green chemistry goals. nih.gov
The polymerization of AMGVL can also be performed using sustainable methods. Visible-light-induced polymerization has been demonstrated, offering an energy-efficient alternative to traditional thermal initiation. mpg.denih.gov Furthermore, employing organocatalysis for the polymerization process can avoid the use of potentially toxic metal-based catalysts. chinesechemsoc.org
Life Cycle Assessment (LCA) of AMGVL-Based Materials
A Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and 14044) used to quantify the environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to disposal or recycling ("grave" or "cradle"). european-bioplastics.orgmdpi.com For AMGVL-based materials, a comprehensive LCA would evaluate impacts such as global warming potential (carbon footprint), water usage, land use, and ecotoxicity.
While a complete, published LCA specifically for AMGVL is not yet widely available, assessments of similar bio-based polymers provide valuable insights. cedelft.eunih.gov LCAs for bio-based plastics consistently highlight the importance of accounting for the sequestration of biogenic carbon. mdpi.com When this carbon uptake is included in a "cradle-to-gate" analysis (from raw material to the finished polymer), bio-based plastics often show a significantly lower carbon footprint compared to their fossil-based counterparts. mdpi.comcedelft.eu
However, it is crucial to consider all life cycle stages. Factors such as the energy used in biomass cultivation and conversion, and potential impacts from land-use change, must be included for a complete picture. cedelft.eulut.fi The end-of-life scenario is also critical; recycling the polymer extends the period of carbon sequestration and further enhances its environmental benefits. european-bioplastics.org An LCA conducted on a bio-based acrylic polymer for leather production showed that replacing fossil-based monomers with biomass-derived polysaccharides reduced the environmental impact in 4 out of 19 categories studied, indicating that the choice of biopolymer is critical. nih.gov As AMGVL technology matures, detailed LCAs will be essential to fully validate its environmental advantages and guide the development of the most sustainable production and recycling pathways. researchgate.net
Emerging Research Frontiers and Future Perspectives for Alpha Methylene Gamma Valerolactone
Development of Advanced Catalysts and Process Technologies for Enhanced Production
The commercial viability of AMGVL hinges on the development of efficient and sustainable production methods. A key pathway to AMGVL involves a two-step process starting from levulinic acid, a biomass-derived platform chemical. The first step is the hydrogenation of levulinic acid to produce γ-valerolactone (GVL). researchgate.net This is followed by the catalytic condensation of GVL with formaldehyde (B43269) to yield AMGVL. researchgate.netgoogle.com
Significant research has focused on optimizing the catalysts for both steps. For the hydrogenation of levulinic acid, ruthenium-on-carbon (Ru/C) catalysts have demonstrated high efficacy, achieving nearly quantitative yields of GVL. researchgate.net Other non-noble metal catalysts are also being explored to reduce costs. google.com
The second step, the condensation of GVL with formaldehyde, presents greater challenges, including catalyst deactivation. researchgate.net Researchers are actively investigating various catalytic systems to improve the efficiency and stability of this reaction.
Key advancements in catalyst and process technology include:
Heterogeneous Catalysts: The use of solid catalysts, such as basic catalysts prepared from Group 1 and 2 metal salts on silica (B1680970), simplifies product separation and catalyst recycling. researchgate.net
Continuous Flow Reactors: Continuous flow processes offer advantages in terms of scalability and process control. mpg.dersc.org A continuous, gas-phase synthesis of an isomer, α-methylene-δ-valerolactone (MVL), has been reported using alkaline earth oxide catalysts on silica. rsc.orgrsc.org
Hierarchical Zeolites: Cesium-loaded hierarchical beta zeolites have shown significantly higher productivity for AMGVL in a continuous flow system compared to conventional zeolites. mpg.de The introduction of mesopores within the zeolite structure enhances catalyst performance. mpg.de
Alternative Formaldehyde Sources: Trioxane is being explored as an alternative source of formaldehyde in a tandem process for the synthesis of AMGVL. mpg.de
Table 1: Comparison of Catalytic Systems for AMGVL Production
| Catalyst System | Reactants | Process Type | Key Findings | Reference |
| Ru/C and Basic Catalysts on Silica | Levulinic Acid, Formaldehyde | Two-step, gas-phase condensation | High yield hydrogenation to GVL; catalyst deactivation in the second step. | researchgate.net |
| Cs-loaded Hierarchical Beta Zeolites | γ-Valerolactone, Trioxane | Continuous flow, liquid-phase | 20-times higher productivity compared to bulk beta zeolite. | mpg.de |
| Alkaline Earth Oxides on Silica (e.g., BaO/SiO2, CaO/SiO2) | γ-Valerolactone, Formaldehyde | Continuous, gas-phase | High selectivity to the isomer MVL. | rsc.orgrsc.orgnih.gov |
Tailored Materials Design from AMGVL for High-Value Applications (e.g., Biomedical, Electronic)
The unique structure of AMGVL makes it an attractive monomer for creating polymers with tailored properties for high-value applications. The exocyclic double bond allows for polymerization via various mechanisms, including free-radical and ring-opening polymerization, leading to polymers with diverse architectures and functionalities. nih.gov
In the biomedical field, polymers derived from AMGVL are being investigated for their potential biocompatibility and biodegradability. The ability to create polyesters through ring-opening polymerization is particularly interesting for applications where degradation into non-toxic byproducts is desired.
For electronic applications, the thermal stability of polymers derived from AMGVL is a key advantage. researchgate.net Poly(alpha-methylene-gamma-valerolactone) can exhibit properties comparable to commodity plastics like poly(methyl methacrylate) (PMMA), opening up possibilities for its use in various electronic components. mpg.de The development of copolymers allows for the fine-tuning of material properties to meet specific application requirements. For instance, AMGVL has been copolymerized with monomers like methyl methacrylate (B99206) and cholesterol methacrylate. diva-portal.org
Comprehensive Elucidation of Biological Targets and Therapeutic Applications (with strict adherence to exclusions)
The alpha-methylene-gamma-lactone structural motif is found in a variety of natural products that exhibit biological activity. nih.gov This has prompted investigations into the potential biological targets and therapeutic applications of AMGVL and its derivatives.
Research has shown that some alpha-methylene-gamma-lactone derivatives can exhibit antineoplastic properties. nih.govnih.gov Studies have explored their mechanism of action, with findings suggesting that they can inhibit the active transport of uridine (B1682114) and interfere with translation processes in tumor cells. nih.gov The electrophilic nature of the alpha-methylene-gamma-lactone moiety allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as cysteine and lysine. nih.gov This reactivity is believed to be a key factor in its biological activity.
Furthermore, these compounds have been shown to be highly photoreactive and can form photoadducts with DNA components like thymine, which could have implications for understanding certain skin pathologies. nih.gov It is important to note that this research is in the exploratory phase, and further studies are needed to fully elucidate the biological targets and mechanisms of action.
Integration of Digital Chemistry and Autonomous Experimentation in Discovery
The fields of digital chemistry and autonomous experimentation are poised to revolutionize the discovery and optimization of chemical processes and materials. In the context of AMGVL, these technologies can accelerate progress in several key areas.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is being used to gain a deeper understanding of the reaction mechanisms involved in the conversion of biomass-derived molecules into valuable chemicals like GVL. acs.org This knowledge can guide the rational design of more efficient catalysts. By simulating reaction pathways and energy barriers, researchers can predict the performance of different catalyst compositions and structures before they are synthesized and tested in the lab, saving significant time and resources.
Autonomous experimentation platforms, which combine robotics, artificial intelligence, and in-situ analytics, have the potential to rapidly screen large numbers of catalysts and reaction conditions for AMGVL production. These systems can autonomously design and execute experiments, analyze the results, and decide on the next set of experiments to perform, leading to a much faster optimization of the production process than traditional manual methods.
Overcoming Scalability and Economic Challenges for Industrial Adoption
For AMGVL to become a widely used industrial chemical, several scalability and economic hurdles must be overcome. While promising results have been achieved at the lab scale, translating these processes to large-scale production presents significant challenges.
Catalyst stability and lifetime are also critical for industrial-scale processes. Catalyst deactivation, as observed in the condensation of GVL with formaldehyde, can lead to increased operational costs due to the need for frequent catalyst regeneration or replacement. researchgate.netrsc.org Developing robust catalysts that can withstand industrial operating conditions for extended periods is a key area of ongoing research. rsc.org
Q & A
Q. What are the established synthetic routes for α-Methylene-γ-valerolactone, and how do reaction conditions influence yield?
MeMBL is typically synthesized via multi-step pathways from biomass-derived levulinic acid (LA). A common approach involves catalytic dehydration and cyclization, with heterogeneous catalysts like acidic zeolites or metal oxides optimizing lactonization efficiency. Reaction parameters (temperature: 120–180°C; solvent: aprotic polar media) critically affect regioselectivity. For example, Manzer (2004) achieved 85% yield using a Pd/C catalyst under hydrogenation conditions .
Q. What spectroscopic techniques are optimal for characterizing MeMBL’s purity and structural integrity?
- NMR : and NMR (CDCl₃) identify methylene protons (δ 5.8–6.2 ppm) and lactone carbonyl (δ 170–175 ppm).
- GC-MS : Quantifies purity (>95% by GC) and detects side products (e.g., dimerized byproducts from radical polymerization).
- FTIR : Confirms lactone C=O stretching (~1750 cm⁻¹) and exo-methylene C=C (~1630 cm⁻¹) .
Q. How does MeMBL’s reactivity compare to analogous α-methylene lactones in cross-metathesis reactions?
MeMBL exhibits lower reactivity in olefin metathesis compared to α-methylene-γ-butyrolactone due to steric hindrance from the methyl-substituted γ-carbon. Raju et al. (2007) reported that second-generation Grubbs catalysts with 2,6-dichlorobenzoquinone as an additive suppress undesired isomerization, achieving 72% cross-metathesis yield .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported catalytic hydrogenation efficiencies for MeMBL?
Discrepancies in hydrogenation yields (e.g., 60–90% across studies) often arise from catalyst poisoning or solvent effects. A systematic approach includes:
Q. How can polymerization kinetics of MeMBL be optimized for high-molecular-weight polymers?
Free-radical polymerization of MeMBL requires strict oxygen exclusion and initiator tuning. For example:
Q. What mechanistic insights explain MeMBL’s thermal stability under acidic vs. basic conditions?
Stability studies (Wong et al., 2017) reveal MeMBL’s lactone ring hydrolyzes rapidly in basic media (t₁/₂ <1 hr at pH 12) but remains intact in neutral/acidic conditions (t₁/₂ >48 hrs at pH 3–7). Computational modeling (DFT) identifies nucleophilic attack on the carbonyl as the rate-determining step .
Methodological Recommendations
- Contradiction Analysis : Use factorial DOE to isolate variables (e.g., catalyst loading vs. solvent polarity) when replicating conflicting data .
- Advanced Characterization : Combine MALDI-TOF and rheology to correlate polymer architecture with mechanical properties .
- Computational Validation : Apply DFT (e.g., Gaussian 16) to predict regioselectivity in catalytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
